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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)phenol

Cat. No.: B084324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

physicochemical properties of 4-(4-bromophenoxy)phenol. Due to the limited availability of

published experimental spectra for this specific compound, this document presents expected

spectroscopic characteristics based on its chemical structure and data from analogous

compounds. Detailed experimental protocols for obtaining the requisite spectroscopic data are

also provided to facilitate its characterization in a laboratory setting.

Physicochemical Properties
The fundamental physicochemical properties of 4-(4-bromophenoxy)phenol (CAS Number:

13320-48-4) are summarized below. This information is crucial for its handling, formulation, and

application in research and development.
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Property Value Source

Molecular Formula C₁₂H₉BrO₂ [1][2]

Molecular Weight 265.10 g/mol [1][3]

Appearance White to off-white cream solid [2]

Melting Point 73-78 °C [1]

Solubility

Poorly soluble in water; soluble

in organic solvents such as

dimethyl sulfoxide (DMSO) and

dichloromethane.

[4]

Purity ≥ 98% (HPLC) [2]

Predicted Spectroscopic Data
The following tables outline the anticipated spectroscopic data for 4-(4-
bromophenoxy)phenol. These predictions are derived from the analysis of its structural

features—a substituted phenol and a brominated phenyl ether—and by comparison with

spectral data for related compounds such as 4-bromophenol.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Expected Spectrum in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 9.0 - 10.0 Singlet (broad) 1H Phenolic -OH

~ 7.40 Doublet 2H

Aromatic protons

ortho to the bromine

atom

~ 6.95 Doublet 2H

Aromatic protons

meta to the bromine

atom

~ 6.90 Doublet 2H

Aromatic protons

ortho to the hydroxyl

group

~ 6.80 Doublet 2H

Aromatic protons

meta to the hydroxyl

group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Expected Spectrum in CDCl₃
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Chemical Shift (δ, ppm) Assignment

~ 155 Carbon attached to the hydroxyl group

~ 154
Carbon in the brominated ring attached to the

ether oxygen

~ 133 Aromatic CH ortho to the bromine atom

~ 122 Aromatic CH meta to the hydroxyl group

~ 118 Carbon bearing the bromine atom

~ 117 Aromatic CH ortho to the hydroxyl group

~ 116 Aromatic CH meta to the bromine atom

~ 115
Carbon in the phenolic ring attached to the ether

oxygen

FT-IR (Fourier-Transform Infrared) Spectroscopy
Expected Major Absorption Bands (KBr pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium to Strong Aromatic C=C ring stretching

1250 - 1200 Strong Aryl-O-Aryl asymmetric stretch

~ 1070 Medium C-Br stretch

850 - 800 Strong
para-disubstituted C-H out-of-

plane bend

Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization)
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m/z Interpretation

264/266
Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br

isotopes)

185 Loss of a bromine radical

157 Loss of a bromophenoxy radical

93 Phenoxy cation

77 Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of a solid organic

compound such as 4-(4-bromophenoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

4-(4-bromophenoxy)phenol sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample and transfer it into a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
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Gently vortex the mixture until the sample is completely dissolved.

Using a pipette, transfer the solution into a clean NMR tube.

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Cap the NMR tube and carefully wipe the outside.

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures, including locking, tuning, and shimming.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

4-(4-bromophenoxy)phenol sample (1-2 mg)

Potassium bromide (KBr), IR grade, desiccated

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Place a small amount of KBr in a warm oven to ensure it is completely dry.

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the collar of a pellet press.
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Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR

spectrometer.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

4-(4-bromophenoxy)phenol sample

Volatile organic solvent (e.g., methanol, acetonitrile)

Vial

Microsyringe

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Direct Infusion with EI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent.

Introduce the sample into the ion source of the mass spectrometer via a direct insertion

probe or by direct infusion using a syringe pump.

The sample is vaporized and then ionized using a high-energy electron beam (typically 70

eV for EI).

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by the mass analyzer.
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A mass spectrum is generated by plotting the relative abundance of ions against their m/z

ratio.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of

4-(4-bromophenoxy)phenol and the general principle of a spectroscopic experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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